molecular formula C10H10BrNO B8571147 5-Bromo-2-but-3-ynyloxy-phenylamine

5-Bromo-2-but-3-ynyloxy-phenylamine

Cat. No.: B8571147
M. Wt: 240.10 g/mol
InChI Key: LKCPJWGMAIRBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-but-3-ynyloxy-phenylamine is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-2-but-3-ynoxyaniline

InChI

InChI=1S/C10H10BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h1,4-5,7H,3,6,12H2

InChI Key

LKCPJWGMAIRBJV-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=C(C=C(C=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1-but-3-ynyloxy-2-nitro-benzene (82% pure, 4.22 g, 12.5 mmol) was heated in a mixture of IMS (Industrial Methylated Spirits, 40 mL) and glacial acetic acid (2 mL) at approx. 50° C. until a solution was formed. Iron powder (5.05 g, 89.8 mmol) and iron (III) chloride hexahydrate (0.56 g, 1.56 mmol) were added and the mixture was heated under reflux for 18 h. The cooled mixture was filtered through Celite®, and washed through with ethyl acetate. The filtrate was washed with water, followed by brine, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 10 to 20% ethyl acetate in cyclohexane) to give 5-Bromo-2-but-3-ynyloxy-phenylamine as an orange oil (2.68 g, 89%). LCMS: RT=4.10 min, M+H+=240/242.
Quantity
4.22 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5.05 g
Type
catalyst
Reaction Step Two
Quantity
0.56 g
Type
catalyst
Reaction Step Two

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